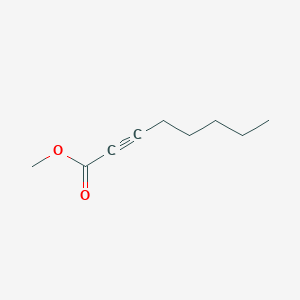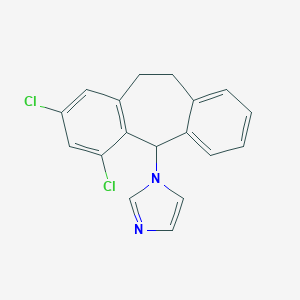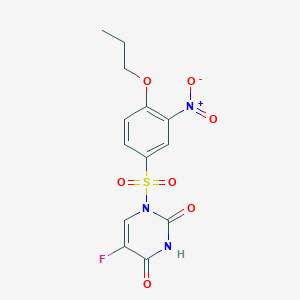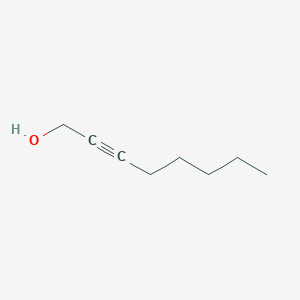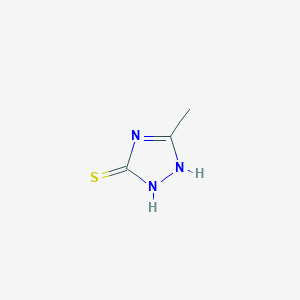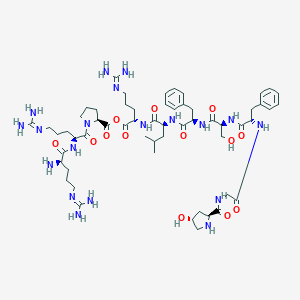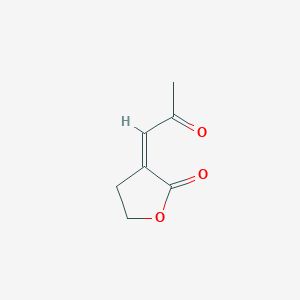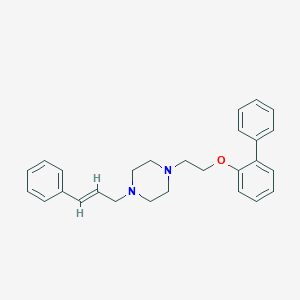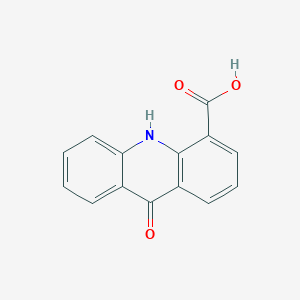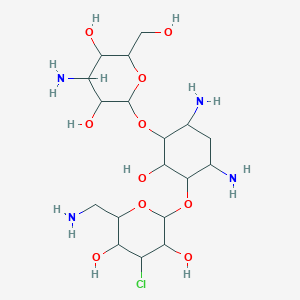![molecular formula C21H43NO4Si4 B148906 Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate CAS No. 136655-95-3](/img/structure/B148906.png)
Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TSP and is a derivative of the amino acid proline. TSP is a versatile compound that can be used in a wide range of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for the synthesis of other compounds.
作用機序
The mechanism of action of TSP is not fully understood. However, it is believed that TSP acts as a nucleophile in various chemical reactions, including the synthesis of complex molecules and chiral compounds. TSP is also believed to act as a catalyst in various chemical reactions, including the synthesis of peptides and amino acids.
生化学的および生理学的効果
The biochemical and physiological effects of TSP are not well understood. However, studies have shown that TSP can cause irritation to the skin and eyes. In addition, TSP can cause respiratory irritation if inhaled. Therefore, it is important to handle TSP with care and follow appropriate safety protocols.
実験室実験の利点と制限
One of the main advantages of using TSP in lab experiments is its versatility. TSP can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for the synthesis of other compounds. However, TSP is a complex compound that requires specialized equipment and expertise for its synthesis. In addition, TSP can cause irritation to the skin and eyes, and respiratory irritation if inhaled. Therefore, appropriate safety protocols must be followed when handling TSP.
将来の方向性
There are several future directions for the study of TSP. One potential application of TSP is in the synthesis of chiral compounds. TSP has been shown to be an effective catalyst for the synthesis of chiral compounds, and further research could lead to the development of new and more efficient methods for the synthesis of chiral compounds. Another potential application of TSP is in the synthesis of peptides and amino acids. TSP has been used as a building block for the synthesis of peptides and amino acids, and further research could lead to the development of new and more efficient methods for the synthesis of these compounds. Finally, TSP could be used as a reagent in the synthesis of complex molecules for use in various fields, including medicine and materials science.
Conclusion:
In conclusion, TSP is a versatile compound that has potential applications in various fields of science. TSP can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for the synthesis of other compounds. However, TSP is a complex compound that requires specialized equipment and expertise for its synthesis. In addition, TSP can cause irritation to the skin and eyes, and respiratory irritation if inhaled. Therefore, appropriate safety protocols must be followed when handling TSP. Further research is needed to fully understand the mechanism of action of TSP and to explore its potential applications in various fields of science.
合成法
The synthesis of TSP involves the reaction of proline with trimethylsilyl chloride, followed by the reaction of the resulting intermediate with 3,4-bis(trimethylsilyloxy)benzaldehyde. The final step involves the reaction of the intermediate with trimethylsilylamine to yield TSP. The synthesis of TSP is a complex process that requires specialized equipment and expertise.
科学的研究の応用
TSP has been extensively studied for its potential applications in various fields of science. In organic synthesis, TSP is commonly used as a reagent for the synthesis of complex molecules. TSP has also been used as a catalyst in various chemical reactions, including the synthesis of chiral compounds. In addition, TSP has been used as a building block for the synthesis of other compounds, including peptides and amino acids.
特性
CAS番号 |
136655-95-3 |
|---|---|
製品名 |
Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate |
分子式 |
C21H43NO4Si4 |
分子量 |
485.9 g/mol |
IUPAC名 |
trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate |
InChI |
InChI=1S/C21H43NO4Si4/c1-27(2,3)22-18(21(23)26-30(10,11)12)15-17-13-14-19(24-28(4,5)6)20(16-17)25-29(7,8)9/h13-14,16,18,22H,15H2,1-12H3 |
InChIキー |
SSTPUELEMUKSOG-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)NC(CC1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
正規SMILES |
C[Si](C)(C)NC(CC1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
同義語 |
Trimethylsilyl 3-(3,4-bis[(trimethylsilyl)oxy]phenyl)-2-[(trimethylsil yl)amino]propanoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



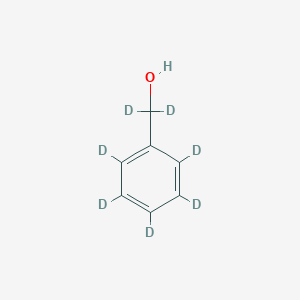
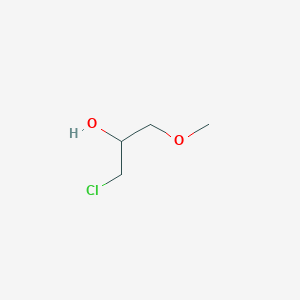
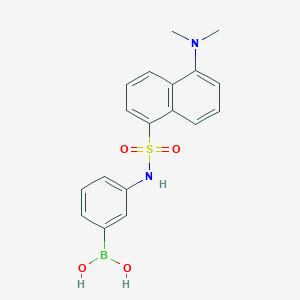
![2-[[5,11,17,23-Tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxoethoxy)-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]oxy]acetic acid](/img/structure/B148826.png)
